6-Amino-2-bromo-3-methoxybenzoic acid
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Overview
Description
6-Amino-2-bromo-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a solid substance that is stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for 6-Amino-2-bromo-3-methoxybenzoic acid is 1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
6-Amino-2-bromo-3-methoxybenzoic acid is a solid substance . It is stored in dry conditions at room temperature . and 95% .Scientific Research Applications
Chemical Synthesis and Reaction Studies
- 6-Amino-2-bromo-3-methoxybenzoic acid has been utilized in studies exploring the regioselectivity in the reactions of methoxydehydrobenzenes with furans. For example, it has been involved in the generation of 3-methoxydehydrobenzene from 2-amino-6-methoxybenzoic acid via aprotic diazotization. These studies provide insights into biradicaloid reaction pathways (R. Giles, M. V. Sargent, & Hercules Sianipar, 1991).
Synthesis of Organic Compounds and Intermediates
- The compound has been used in the synthesis of various organic compounds. For instance, it played a role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which is an intermediate in the production of amisulpride, an antipsychotic medication. This synthesis process involved methylation, thiocyanation, ethylation, and oxidation steps (Wang Yu, 2008).
Anticancer Research
- Research has been conducted on derivatives of 6-Amino-2-bromo-3-methoxybenzoic acid for potential anticancer applications. For example, studies on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, prepared from similar compounds, have been evaluated for their anticancer activity against various cancer cell lines (O. Bekircan, M. Kucuk, B. Kahveci, & H. Bektaş, 2008).
Photodynamic Therapy for Cancer
- New zinc phthalocyanine compounds substituted with derivatives of 6-Amino-2-bromo-3-methoxybenzoic acid have been synthesized. These compounds exhibit properties useful for photodynamic therapy, a type of cancer treatment. They demonstrate high singlet oxygen quantum yield, which is crucial for Type II photosensitization in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antibacterial Applications
- A study involving the synthesis of hydrazide-hydrazones of 3-methoxybenzoic acid, a close derivative of 6-Amino-2-bromo-3-methoxybenzoic acid, demonstrated promising antibacterial activity against Bacillus spp. This suggests potential applications in developing new antibacterial agents (Łukasz Popiołek & Anna Biernasiuk, 2016).
Thermodynamic Studies
- Thermodynamic studies involving aminomethoxybenzoic acids, including isomers of 6-Amino-2-bromo-3-methoxybenzoic acid, have been carried out to understand their vapor pressures and sublimation enthalpies. Such studies are crucial for their applications in various chemical processes (M. Monte, A. R. Almeida, & M. Matos, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-amino-2-bromo-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJTWDXLXDBNLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440050 |
Source
|
Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-bromo-3-methoxybenzoic acid | |
CAS RN |
152946-38-8 |
Source
|
Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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